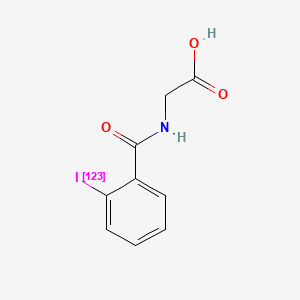
Benzenesulfonic acid, 3,3'-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis-, disodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound M1V61BWZ72 disodium 3,3’-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis(benzenesulfonate) . It is a synthetic organic compound with a molecular formula of C29H26N6O9S2.2Na and a molecular weight of 712.661 g/mol . This compound is characterized by its achiral nature and the presence of two E/Z centers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of disodium 3,3’-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis(benzenesulfonate) involves multiple steps, including the formation of azo bonds and sulfonation reactions. The key steps include:
Formation of Azo Bonds: The reaction between aromatic amines and nitrous acid to form diazonium salts, followed by coupling with aromatic compounds to form azo bonds.
Industrial Production Methods: Industrial production of this compound typically involves large-scale batch processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the azo bonds can yield the corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of aromatic amines.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a dye intermediate in the synthesis of various azo dyes.
- Employed in the study of azo coupling reactions and their mechanisms.
Biology:
- Investigated for its potential use as a biological stain due to its azo structure.
Medicine:
- Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry:
- Utilized in the production of dyes and pigments for textiles and plastics.
- Used as a reagent in analytical chemistry for the detection of certain metal ions.
Wirkmechanismus
The mechanism of action of disodium 3,3’-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis(benzenesulfonate) involves the interaction of its azo groups with various molecular targets. The azo bonds can undergo reduction to form aromatic amines, which can then interact with biological molecules. The sulfonate groups enhance the solubility of the compound in aqueous environments, facilitating its use in various applications.
Vergleich Mit ähnlichen Verbindungen
Disodium 4,4’-(diazoamino)bis(benzenesulfonate): Similar structure with different substituents on the aromatic rings.
Disodium 2,2’-(diazoamino)bis(benzenesulfonate): Similar structure with different positions of the azo groups.
Uniqueness:
- The presence of methoxy and methyl groups in disodium 3,3’-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis(benzenesulfonate) provides unique electronic and steric properties, influencing its reactivity and applications.
- The specific arrangement of the azo and sulfonate groups enhances its solubility and stability, making it suitable for various industrial and research applications.
Eigenschaften
CAS-Nummer |
67875-16-5 |
|---|---|
Molekularformel |
C29H26N6Na2O9S2 |
Molekulargewicht |
712.7 g/mol |
IUPAC-Name |
disodium;3-[[5-methoxy-4-[[2-methoxy-5-methyl-4-[(3-sulfonatophenyl)diazenyl]phenyl]carbamoylamino]-2-methylphenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C29H28N6O9S2.2Na/c1-17-11-25(27(43-3)15-23(17)34-32-19-7-5-9-21(13-19)45(37,38)39)30-29(36)31-26-12-18(2)24(16-28(26)44-4)35-33-20-8-6-10-22(14-20)46(40,41)42;;/h5-16H,1-4H3,(H2,30,31,36)(H,37,38,39)(H,40,41,42);;/q;2*+1/p-2 |
InChI-Schlüssel |
ZIHNAPIDRXJQKX-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=CC(=C(C=C1N=NC2=CC(=CC=C2)S(=O)(=O)[O-])OC)NC(=O)NC3=C(C=C(C(=C3)C)N=NC4=CC(=CC=C4)S(=O)(=O)[O-])OC.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![N-(6-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-5-yl)hydroxylamine](/img/structure/B12808589.png)


